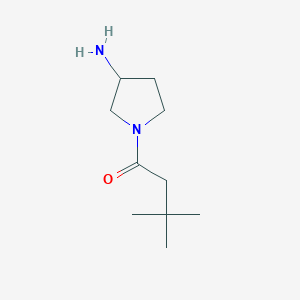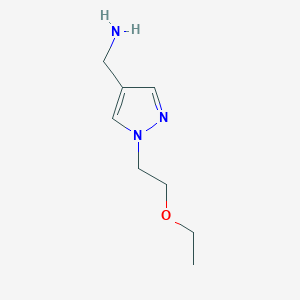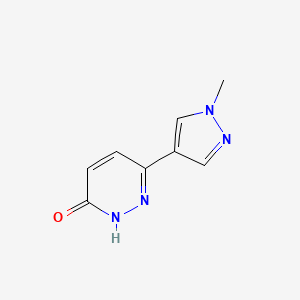
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-1-one
説明
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-1-one is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a ketone functional group and a tertiary amine. The exact properties and applications of this specific compound are not widely documented in the literature.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a ketone functional group, and a tertiary amine. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .科学的研究の応用
Asymmetric Synthesis and Antibacterial Properties
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-1-one has been studied for its role in the asymmetric synthesis of enantiomers of antibacterial agents. For example, the synthesis of enantiomers of quinolonecarboxylic acid class antibacterial agents, where one enantiomer demonstrated significantly better in vivo activity against bacteria compared to the racemic mixture (Rosen et al., 1988).
Fluorescent Chemosensors
This compound has been involved in the development of fluorescent chemosensors. In particular, its derivatives have been used to detect Fe3+ ions and picric acid with high sensitivity (Shylaja et al., 2020).
Chiral Derivatization Reagents
It has been synthesized as a chiral derivatization reagent for carboxylic acid enantiomers in high-performance liquid chromatography (HPLC), aiding in the separation and analysis of chiral molecules (Toyo’oka et al., 1992).
Photocage for Traceless Staudinger Ligation
The compound has been used in the development of photocages for diphenylphosphinothioesters, enabling traceless Staudinger ligation triggered by visible light, which has applications in bioconjugation and peptide synthesis (Hu et al., 2018).
Indirect Enantioseparations
It has also been used in indirect enantioseparations by HPLC for biologically important molecules like chiral pharmaceuticals and amino acids, providing methods for separating chiral molecules (Toyo’oka, 2013).
Dynamics in Plastic Crystalline Phases
Studies have been conducted on the dynamics of dimethylbutanols in plastic crystalline phases, which include the compound . This research provides insights into the solid-state polymorphism and phase behavior of such compounds (Carignani et al., 2018).
Structural Elucidation in Designer Drugs
The compound has been analyzed for its role in the structure of designer drugs, particularly in elucidating the structure of cannabimimetic compounds (Girreser et al., 2016).
作用機序
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds .
Mode of Action
The mode of action would depend on the specific target of the compound. In general, pyrrolidine derivatives can interact with their targets in a variety of ways, including binding to active sites or allosteric sites, inhibiting enzyme activity, or modulating receptor signaling .
Biochemical Pathways
Without specific information on the target and mode of action of the compound, it’s difficult to determine the exact biochemical pathways that would be affected. Given the diversity of targets that pyrrolidine derivatives can interact with, it’s likely that multiple pathways could be affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on a variety of factors, including its chemical structure and the specific biological system in which it’s used. Pyrrolidine derivatives are generally thought to have good pharmacokinetic properties, including efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .
Result of Action
The molecular and cellular effects of the compound would depend on its specific target and mode of action. In general, the effects could range from changes in cellular signaling and gene expression to effects on cell growth and survival .
Action Environment
The action, efficacy, and stability of the compound could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s activity could be affected by the presence of other compounds that compete for the same target, or by changes in the target itself .
生化学分析
Biochemical Properties
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-1-one plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space, contributing to its binding affinity with target proteins. This compound has been shown to interact with enzymes such as sphingosine kinase 1 (SphK1), where it establishes hydrogen bonding interactions with key amino acid residues like Ser168 and Asp178 . These interactions are crucial for its biochemical activity and potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the PI3K-PKB-mTOR signaling pathway, which is essential for cell proliferation and survival . By interacting with key proteins in this pathway, this compound can alter gene expression and metabolic processes, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s pyrrolidine ring allows it to fit into the binding pockets of target proteins, forming hydrogen bonds and other interactions that modulate enzyme activity. For example, its interaction with SphK1 involves hydrogen bonding with Ser168 and Asp178, which can lead to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential long-term effects on cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s pyrrolidine ring allows it to participate in metabolic reactions, leading to the formation of metabolites that can influence cellular function . These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within cells, contributing to the compound’s biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its chemical structure and the presence of transport proteins that recognize and bind to it.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization is crucial for its interaction with target proteins and the modulation of cellular processes.
特性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)6-9(13)12-5-4-8(11)7-12/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONVACRBAJUVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468043.png)
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one](/img/structure/B1468045.png)

![tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate](/img/structure/B1468048.png)
![3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid](/img/structure/B1468049.png)

![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468052.png)
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468055.png)

![1-[(5-Methylthiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1468057.png)
![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468059.png)

